In-Depth Technical Guide: The Mechanism of Action of ONT-993
In-Depth Technical Guide: The Mechanism of Action of ONT-993
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
ONT-993, also known as AR 00440993, is the primary and most abundant circulating metabolite of tucatinib, a highly selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2). The metabolic conversion of tucatinib to ONT-993 is primarily mediated by the cytochrome P450 enzyme CYP2C8. While ONT-993 possesses significantly less cytotoxic potency than its parent compound, its mechanism of action is characterized by the inhibition of key drug-metabolizing enzymes. Specifically, ONT-993 acts as an inhibitor of CYP2D6 and a metabolism-dependent inactivator of CYP3A. This technical guide provides a comprehensive overview of the mechanism of action of ONT-993, including its formation, enzymatic inhibition profile, and the experimental methodologies used to characterize these properties.
Quantitative Data Summary
The inhibitory effects of ONT-993 on cytochrome P450 enzymes have been quantified, providing essential data for understanding its potential for drug-drug interactions.
| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |
| ONT-993 | CYP2D6 | IC50 | 7.9 µM | [1] |
| ONT-993 | CYP3A | K_I (inactivation) | 1.6 µM | [1] |
Signaling and Metabolic Pathways
Metabolic Formation of ONT-993 from Tucatinib
ONT-993 is formed from tucatinib through an aliphatic hydroxylation reaction. In vitro studies using human liver microsomes have identified CYP2C8 as the primary enzyme responsible for this metabolic conversion. To a lesser extent, CYP3A4 may also contribute to the overall metabolism of tucatinib, but CYP2C8 is the key driver for the formation of ONT-993.
Experimental Protocols
The following are representative protocols for the key in vitro experiments used to characterize the mechanism of action of ONT-993. While the specific details for the determination of ONT-993's inhibitory constants are proprietary to the primary research, these protocols outline the standard methodologies employed in the field.
Protocol 1: Determination of IC50 for CYP2D6 Inhibition (Reversible Inhibition)
Objective: To determine the concentration of ONT-993 that causes 50% inhibition of CYP2D6 activity.
Materials:
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Human liver microsomes (HLM)
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ONT-993 stock solution (in a suitable solvent like DMSO)
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CYP2D6-specific substrate (e.g., dextromethorphan or bufuralol)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Potassium phosphate buffer (pH 7.4)
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Quenching solution (e.g., acetonitrile with an internal standard)
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LC-MS/MS system for analysis
Procedure:
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A series of dilutions of ONT-993 are prepared in the incubation buffer to achieve a range of final concentrations.
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In a 96-well plate, incubations are set up containing HLM, the CYP2D6 substrate, and varying concentrations of ONT-993 in potassium phosphate buffer.
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The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).
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The metabolic reaction is initiated by the addition of the NADPH regenerating system.
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The incubation is carried out at 37°C for a specific duration, ensuring the reaction remains in the linear range.
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The reaction is terminated by adding the quenching solution.
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The plate is centrifuged to pellet the protein, and the supernatant is transferred for analysis.
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The formation of the specific metabolite is quantified using a validated LC-MS/MS method.
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The percentage of inhibition at each ONT-993 concentration is calculated relative to a vehicle control.
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The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model.
Protocol 2: Determination of K_I and k_inact for CYP3A Inactivation (Metabolism-Dependent Inhibition)
Objective: To characterize the time- and concentration-dependent inactivation of CYP3A by ONT-993.
Materials:
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Human liver microsomes (HLM)
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ONT-993 stock solution
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CYP3A-specific substrate (e.g., midazolam or testosterone)
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NADPH regenerating system
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Potassium phosphate buffer (pH 7.4)
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Quenching solution
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LC-MS/MS system
Procedure:
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Pre-incubation: HLM are pre-incubated with various concentrations of ONT-993 in the presence of the NADPH regenerating system at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes). A control incubation without ONT-993 is also performed.
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Dilution and Incubation: Following the pre-incubation, an aliquot of the mixture is diluted into a secondary incubation mixture containing the CYP3A substrate at a saturating concentration. This dilution step minimizes further inhibition by the parent compound.
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The secondary incubation is carried out for a short period at 37°C.
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Quenching and Analysis: The reaction is stopped with a quenching solution, and the samples are processed and analyzed by LC-MS/MS to quantify metabolite formation.
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Data Analysis:
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The natural logarithm of the percentage of remaining CYP3A activity is plotted against the pre-incubation time for each ONT-993 concentration. The slope of this plot gives the observed inactivation rate constant (k_obs).
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The k_obs values are then plotted against the inhibitor concentrations. The data are fitted to the Michaelis-Menten equation for enzyme inactivation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half the maximal rate of inactivation (K_I).
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Conclusion
ONT-993, the primary metabolite of tucatinib, demonstrates a clear mechanism of action involving the inhibition of CYP2D6 and the metabolism-dependent inactivation of CYP3A. This inhibitory profile is a critical consideration in the drug development process for tucatinib, as it can influence the potential for drug-drug interactions when co-administered with other therapeutic agents that are substrates for these enzymes. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and clinicians working with this compound and its parent drug. Further investigation into the clinical significance of these in vitro findings is essential for optimizing the safe and effective use of tucatinib in the treatment of HER2-positive cancers.
